N-[2-(1H-imidazol-1-yl)ethyl]-1,2-benzenediamine
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Overview
Description
2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine is a compound that features both an imidazole ring and a benzene ring with diamine substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that optimize yield and purity. These methods often employ catalysts and specific reaction conditions to ensure efficient production. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The benzene-1,2-diamine moiety can interact with various biological receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-N-(2-imidazol-1-ylethyl)benzene-1,3-diamine
- 2-N-(2-imidazol-1-ylethyl)benzene-1,4-diamine
- 2-N-(2-imidazol-1-ylethyl)benzene-1,2-diol
Uniqueness
2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the imidazole ring and the benzene-1,2-diamine moiety allows for diverse interactions with molecular targets, making it a versatile compound in various applications .
Properties
Molecular Formula |
C11H14N4 |
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Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H14N4/c12-10-3-1-2-4-11(10)14-6-8-15-7-5-13-9-15/h1-5,7,9,14H,6,8,12H2 |
InChI Key |
BXMAXYGPJAMWQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCN2C=CN=C2 |
Origin of Product |
United States |
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